molecular formula C7H4FNO4 B142247 2-Fluoro-5-nitrobenzoic acid CAS No. 7304-32-7

2-Fluoro-5-nitrobenzoic acid

Cat. No. B142247
CAS RN: 7304-32-7
M. Wt: 185.11 g/mol
InChI Key: ICXSHFWYCHJILC-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for their potential as building blocks in the synthesis of various heterocyclic compounds, which are of significant importance in drug discovery .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzoic acid derivatives has been described. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of substituted nitrogenous heterocycles . Another synthesis process described is for 5-fluoro-2-nitrobenzotrifluoride, which was achieved in a continuous-flow millireactor system, demonstrating the potential for safer and more efficient protocols in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single-crystal X-ray diffraction . This technique provides unambiguous confirmation of the molecular structure, which is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The reactivity of similar fluorinated nitro compounds has been explored in various chemical reactions. For example, 4-fluoro-3-nitrobenzoic acid has been used to synthesize substituted 2-aminomethylbenzimidazoles through a series of reactions involving amines and reduction . Additionally, 2-fluoro-5-nitroaniline has been used to synthesize 5-nitrobenzoxazole derivatives, showcasing the reactivity of the fluorine and nitro groups in intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitro compounds are influenced by the presence of the fluorine and nitro groups. These groups can affect the acidity, redox properties, and magnetic properties of the compounds. For instance, the introduction of fluorine atoms into the benzene ring enhances the acidity of benzimidazolyl-substituted nitronyl nitroxides by more than five orders of magnitude . The redox properties of these compounds have been studied using cyclic voltammetry, revealing reversible oxidation and quasi-reversible reduction processes .

Scientific Research Applications

Role in Peptidomimetics

2-Fluoro-5-nitrobenzoic acids are also employed in the solid-phase synthesis of peptidomimetics. These compounds are designed to mimic the structure and function of peptides and are used in various therapeutic applications. The peptidomimetic types synthesized from 2-fluoro-5-nitrobenzoic acids have shown that transannular hydrogen bonds stabilize β-turn conformations, which are crucial in protein-protein interactions (Jiang & Burgess, 2002).

Synthesis of Heterocyclic Cores

Additionally, 2-fluoro-5-nitrobenzoic acid is utilized in the synthesis of various heterocyclic cores. The compound is reacted with aldehydes, isonitriles, and primary amines to afford diverse biologically relevant heterocyclic structures such as indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).

Safety And Hazards

2-Fluoro-5-nitrobenzoic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

Future Directions

2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones, via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support . It may also be used in the synthesis of substituted dibenzazocines on solid support, via SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH function of the immobilized polysubstituted phenols .

properties

IUPAC Name

2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXSHFWYCHJILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299880
Record name 2-Fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrobenzoic acid

CAS RN

7304-32-7
Record name 7304-32-7
Source DTP/NCI
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Record name 2-Fluoro-5-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
S Křupková, P Funk, M Soural… - ACS Combinatorial …, 2013 - ACS Publications
… heterocycles are still attractive compounds in medicinal chemistry research and that is why, we have decided to explore the applicability of 4-chloro-2-fluoro-5-nitrobenzoic acid for the …
Number of citations: 34 pubs.acs.org
S Ghosh, CM Reddy - CrystEngComm, 2012 - pubs.rsc.org
… -iodo-3-nitroaniline (4I3NA), 2-fluro-5-nitroaniline (2F5NA), 2-chloro-5-nitroaniline (2Cl5NA), 2-iodo-4-nitroaniline (2I4NA), 2,4-dinitrobenzoic acid (24DNB), 2-fluoro-5-nitrobenzoic acid …
Number of citations: 40 pubs.rsc.org
Y Manabe, M Yoshimura, K Sakamaki… - European Journal of …, 2017 - Wiley Online Library
… Louis, MO), 1-fluoro-2-nitrobenzene, 2-fluoro-5-nitrobenzoic acid, 2-fluoro-5-nitro-N-phenylbenzamide, 5-fluoro-2,4-dinitroaniline, 2-chloro-3,5-dinitropyridine, 1-iodo-2,4-dinitrobenzene…
Number of citations: 8 onlinelibrary.wiley.com
Y Baqi, CE Müller - The Journal of Organic Chemistry, 2007 - ACS Publications
… 2-fluoro-5-nitrobenzoic acid and aniline, 13 or (b) strong base (LiHMDS) for the reaction of 2-fluoro-5-nitrobenzoic acid … starting from 2-fluoro-5-nitrobenzoic acid involving acid protection…
Number of citations: 29 pubs.acs.org
B Lemrova, M Soural - ACS Combinatorial Science, 2012 - ACS Publications
… In our initial work, 4-chloro-2-fluoro-5-nitrobenzoic acid was used for the “right side” heterocycle formation and 3-hydroxypyridin-4(1H)-one scaffold was introduced. (1) The second …
Number of citations: 12 pubs.acs.org
S Makino, E Nakanishi, T Tsuji - BULLETIN-KOREAN CHEMICAL …, 2003 - researchgate.net
… The key building block, 2-fluoro-5-nitrobenzoic acid, was successfully applied to the solid-… 3a Then, 1 was reacted with 2-fluoro-5-nitrobenzoic acid 2 activated with N,N'…
Number of citations: 24 www.researchgate.net
KB Li, FZ Chen, QH Yin, S Zhang, W Shi… - Sensors and Actuators B …, 2018 - Elsevier
… was synthesized by an esterification reaction coupling between a dicyanomethylene-benzopyran (DCMB) dye and a bis-electrophilic H 2 S n capture group 2-fluoro-5-nitrobenzoic acid. …
Number of citations: 48 www.sciencedirect.com
KB Li, FZ Chen, S Zhang, W Shi, DM Han, C Cai… - Analytical …, 2017 - pubs.rsc.org
… The probe was synthesized by an esterification reaction coupling between a nile red dye and a bis-electrophilic H 2 S n capture group 2-fluoro-5-nitrobenzoic acid. The probe showed a …
Number of citations: 19 pubs.rsc.org
X Zhang, L Zhang, M Gao, Y Wang, L Chen - Journal of hazardous …, 2020 - Elsevier
… The probe is harvested from fluorophore BCy-Keto and 2-fluoro-5-nitrobenzoic acid in one step, featuring mitochondria localization. The unique Enol-Keto tautomerization of fluorophore …
Number of citations: 25 www.sciencedirect.com
L Yang, N Yang, P Gu, C Wang, B Li, Y Zhang… - … Acta Part A: Molecular …, 2022 - Elsevier
… The probe HF-NA-MC bearing 2-fluoro-5-nitrobenzoic acid group inhibited the intramolecular ESIPT process, which show the blue fluorescence of adjacent naphthalene unit. In the …
Number of citations: 10 www.sciencedirect.com

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